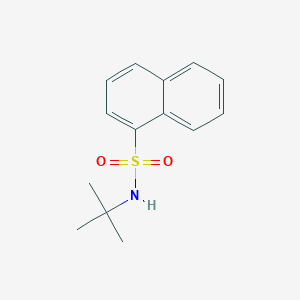

N-(tert-butyl)-1-naphthalenesulfonamide

CAS No.:

Cat. No.: VC11461223

Molecular Formula: C14H17NO2S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO2S |

|---|---|

| Molecular Weight | 263.36 g/mol |

| IUPAC Name | N-tert-butylnaphthalene-1-sulfonamide |

| Standard InChI | InChI=1S/C14H17NO2S/c1-14(2,3)15-18(16,17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3 |

| Standard InChI Key | VQUUAVJWRYBSGX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC2=CC=CC=C21 |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC2=CC=CC=C21 |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physicochemical Data

N-(tert-Butyl)-1-naphthalenesulfonamide has the molecular formula C₁₅H₁₉NO₃S and a molecular weight of 293.38 g/mol . Key physicochemical parameters include:

The tert-butyl group contributes to the compound’s hydrophobicity, as evidenced by the high LogP value, which suggests significant lipid solubility. This property is critical for its potential use in drug design, where membrane permeability is often a key consideration .

Synthetic Methodologies

Historical Synthesis: Loewenthal and Gottlieb (1992)

The first reported synthesis of N-(tert-butyl)-1-naphthalenesulfonamide was described by Loewenthal and Gottlieb in 1992 . The route involves:

-

Sulfonation of 1-methoxynaphthalene to introduce the sulfonyl chloride group.

-

Amidation with tert-butylamine to form the sulfonamide bond.

This method provided a foundational approach but faced limitations in yield and scalability, prompting the development of modern alternatives.

Contemporary Approaches: Pd-Catalyzed Cross-Coupling

Recent advances leverage palladium-catalyzed C–S and C–C bond-forming reactions to synthesize naphthalenesulfonamide derivatives. For example, 2-iodo-1-methoxy-4-nitronaphthalene (47) undergoes Pd-mediated coupling with thiols or organozinc reagents to introduce diverse substituents . A representative procedure involves:

-

Reagents: Pd(OAc)₂, xantphos ligand, Cs₂CO₃, and methylthioglycolate.

This modular route enables the incorporation of functional groups at the 2-position of the naphthalene ring, offering flexibility for structural diversification .

Future Directions and Research Gaps

Unexplored Biological Activities

While anti-inflammatory and CNS-modulating effects are implied by structural analogs, direct studies on N-(tert-butyl)-1-naphthalenesulfonamide are lacking. Priority areas include:

-

In vitro screening against cancer cell lines and microbial pathogens.

-

In vivo pharmacokinetic studies to assess bioavailability and tissue distribution.

Synthetic Chemistry Opportunities

The development of enantioselective syntheses and late-stage functionalization strategies could enhance access to derivatives with optimized properties. For instance, incorporating fluorinated or heteroaromatic groups might improve target affinity and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume